molecular formula C18H26N2O6 B556974 Z-D-Orn(boc)-OH CAS No. 98264-52-9

Z-D-Orn(boc)-OH

Cat. No. B556974
CAS RN: 98264-52-9
M. Wt: 366.4 g/mol
InChI Key: RWQCKACYKKSOKK-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Orn(boc)-OH, also known as N-alpha-Z-Nδ-Boc-D-ornithine, is a chemical compound with the molecular formula C18H26N2O6 . It has a molecular weight of 366.41 .


Synthesis Analysis

Z-D-Orn(boc)-OH is used in research and development, and it is not intended for medicinal or household use . Companies like Creative Peptides offer custom peptide synthesis, process development, and GMP manufacturing .


Molecular Structure Analysis

The molecular structure of Z-D-Orn(boc)-OH consists of 18 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms .


Physical And Chemical Properties Analysis

Z-D-Orn(boc)-OH is a white crystalline powder . It has a melting point of 98-99°C . The density of Z-D-Orn(boc)-OH is 1.2±0.1 g/cm3, and it has a boiling point of 579.1±50.0 °C at 760 mmHg .

Scientific Research Applications

  • Photocatalytic Activity for NOx Removal : A study by Zhu et al. (2019) focused on a photocatalyst involving a heterostructure with enhanced photocatalytic activity for NOx removal under simulated solar light illumination. This research is relevant to the field of environmental science and air pollution control (Zhu et al., 2019).

  • Antagonist Properties of Cholecystokinin Analogues : González-Muñiz et al. (1990) explored the roles of different groups in cholecystokinin antagonists, which may provide insights into the potential biomedical applications of Z-D-Orn(boc)-OH in drug development (González-Muñiz et al., 1990).

  • Photocatalytic Performance Enhancement in Water Treatment : Jiang et al. (2019) discussed a photocatalytic system for the degradation of pollutants in water, which might be relevant for understanding the potential environmental applications of Z-D-Orn(boc)-OH (Jiang et al., 2019).

  • Enhanced Visible-Light Photodegradation of Antibiotics : Research by Kang et al. (2020) on the enhancement of photocatalytic efficiency in the degradation of antibiotics could provide context for the use of Z-D-Orn(boc)-OH in similar applications (Kang et al., 2020).

  • Peptide Synthesis Applications : Gomez-Monterrey et al. (1993) conducted a study on the synthesis of specific amino acid derivatives for peptide synthesis, which could be relevant for understanding how Z-D-Orn(boc)-OH might be used in similar synthetic processes (Gomez-Monterrey et al., 1993).

  • Cancer Cell Death Induction : A study by Girasolo et al. (2017) on a compound with N-tert-butoxycarbonyl-l-ornithine causing cancer cell death via p53-dependent mitochondrial apoptosis could offer insights into the potential therapeutic applications of Z-D-Orn(boc)-OH in cancer treatment (Girasolo et al., 2017).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial resuscitation and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

Z-D-Orn(boc)-OH is primarily used for research purposes. Companies like Creative Peptides offer custom peptide synthesis, process development, and GMP manufacturing . This suggests that the future directions of Z-D-Orn(boc)-OH could be in the field of peptide synthesis and related research.

properties

IUPAC Name

(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQCKACYKKSOKK-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428558
Record name N~2~-[(Benzyloxy)carbonyl]-N~5~-(tert-butoxycarbonyl)-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Orn(boc)-OH

CAS RN

98264-52-9
Record name N~2~-[(Benzyloxy)carbonyl]-N~5~-(tert-butoxycarbonyl)-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WF Huffman, JF Callahan, EE Codd, DS Eggleston… - … Peptides: Approaches to …, 1989
Number of citations: 23

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